1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Overview
Description
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group attached to a pyridine ring with an aldehyde and ketone functional group
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro or amino groups using appropriate reagents.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can be compared with similar compounds such as:
1-(3,4-Dichlorobenzyl)piperazine: This compound has a similar dichlorobenzyl group but differs in its core structure, leading to different chemical and biological properties.
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzyl moiety but have different functional groups, affecting their reactivity and applications.
Biological Activity
1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS No. 952183-56-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₉Cl₂NO₂
- Molecular Weight : 282.13 g/mol
- Melting Point : 144–146 °C
- Density : 1.314 g/cm³ (predicted)
Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli showed significant susceptibility to this compound in vitro, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines:
- A study evaluated its effect on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values of approximately 15 µM and 20 µM, respectively . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models:
- In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It affects pathways related to inflammation and cell survival.
Study on Antibacterial Activity
A recent study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The researchers noted that modifications to the benzyl group could enhance its antibacterial properties further .
Clinical Trials for Anticancer Properties
A phase I clinical trial investigated the safety and tolerability of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising signs of efficacy in certain tumor types .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₉Cl₂NO₂ |
Molecular Weight | 282.13 g/mol |
Melting Point | 144–146 °C |
Antimicrobial MIC (S. aureus) | 32–64 µg/mL |
IC50 (HeLa cells) | ~15 µM |
IC50 (MCF-7 cells) | ~20 µM |
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-3-1-9(5-12(11)15)6-16-7-10(8-17)2-4-13(16)18/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIPULBVTDJCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147857 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-56-1 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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